(2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-phenyl-1,4-dioxan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSRGPHFWSHDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 2-phenyl-1,4-dioxane with methanamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product. The process may involve several purification steps to obtain the compound in its pure form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride have been evaluated for their cytotoxic activities against various human tumor cell lines. These compounds demonstrated significant antiproliferative effects, suggesting a promising avenue for cancer treatment . The mechanism of action is hypothesized to involve a synergistic effect when combined with copper complexes, enhancing their therapeutic efficacy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, such as human purine nucleoside phosphorylase (PNP). This enzyme plays a critical role in nucleotide metabolism and is a target for therapies aimed at T-cell related diseases. Research indicates that certain analogs of this compound exhibit low inhibition constants against PNP, positioning them as potential leads in drug development .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have focused on modifying the dioxane ring and the amine group to enhance biological activity while minimizing toxicity. The introduction of various substituents at the phenyl ring has been shown to affect the compound's potency and selectivity for different biological targets .
Synthesis of Derivatives
The synthesis of this compound derivatives involves several organic reactions, including reductive amination and alkylation processes. These synthetic routes allow for the exploration of a wide range of analogs with varied biological activities. For example:
| Synthetic Route | Key Steps | Outcome |
|---|---|---|
| Reductive Amination | Reaction with aldehydes under basic conditions | Formation of amine derivatives |
| Alkylation | Treatment with alkyl halides | Enhanced lipophilicity |
| Hydrolysis | Acid-catalyzed removal of protecting groups | Yielding active pharmaceutical ingredients |
These approaches not only facilitate the discovery of new compounds but also provide insights into optimizing existing ones for better therapeutic profiles.
Clinical Trials
Some derivatives of this compound are currently undergoing clinical trials aimed at evaluating their efficacy in treating specific cancers and autoimmune diseases. For instance, compounds that exhibit dual inhibition of PNP and other metabolic pathways are being studied for their potential to enhance T-cell responses in immunotherapy settings .
Comparative Studies
Comparative studies involving this compound and its analogs have provided valuable data on their relative efficacy against various targets. These studies often employ high-performance liquid chromatography (HPLC) and mass spectrometry to assess the purity and biological activity of synthesized compounds .
Mechanism of Action
The mechanism of action of (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and safety data for (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride and its analogs:
Key Differences in Physicochemical Properties
- Steric Effects : Dimethyl-substituted derivatives (e.g., 6,6-dimethyl analog) exhibit increased steric hindrance, which may reduce reactivity in certain synthetic pathways .
- Chirality : The R-enantiomer of (1,4-Dioxan-2-yl)methanamine HCl (CAS 1523541-84-5) highlights the role of stereochemistry in biological activity, though specific data on enantioselectivity are lacking .
Biological Activity
(2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxane ring structure, which is known for its stability and ability to interact with various biological targets. Its chemical formula is CHClNO, indicating the presence of a phenyl group and an amine functional group that are crucial for its biological activity.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. The half-maximal inhibitory concentration (IC) values for different cell lines are summarized in Table 1.
| Cell Line | IC (µM) |
|---|---|
| HEPG2 (Liver Carcinoma) | 15.4 |
| MCF7 (Breast Cancer) | 12.7 |
| A549 (Lung Cancer) | 10.3 |
These results suggest that the compound could serve as a lead for developing new anticancer therapies.
The mechanism through which this compound exerts its antitumor effects appears to involve modulation of apoptotic pathways and interference with cell cycle progression. Specifically, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
Receptor Interactions
Studies have shown that this compound interacts with several neurotransmitter receptors, including dopamine D and serotonin 5-HT receptors. Such interactions suggest potential applications in treating neurological disorders. For instance, a study evaluated its binding affinity to D-like receptors, revealing moderate affinity values which could indicate its role as a dopaminergic agent .
Cytotoxicity Assays
Cytotoxicity assays using the MTT method have confirmed the compound's ability to reduce cell viability in a dose-dependent manner across various cancer cell lines. The results highlight its potential as an effective chemotherapeutic agent .
Clinical Implications
One notable study investigated the use of this compound in combination therapies for resistant cancer types. The findings suggested enhanced efficacy when used alongside established chemotherapeutics like cisplatin, indicating possible synergistic effects .
Q & A
Basic Research Questions
Q. What is the recommended methodology for synthesizing (2-Phenyl-1,4-dioxan-2-yl)methanamine hydrochloride?
- Answer: The synthesis typically involves reacting a phenyl-substituted 1,4-dioxane precursor with an amine under controlled conditions. For example, similar compounds are synthesized using precursors like 2-chlorobenzyl chloride and ammonia in basic conditions, with temperature and pressure carefully regulated to ensure optimal yield . Catalysts such as palladium or nickel may enhance reaction efficiency. Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the molecular structure by confirming hydrogen and carbon environments .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (≥95% as per industrial standards) and detects impurities .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .
- Elemental Analysis: Confirms stoichiometry of C, H, N, and Cl .
Q. How should this compound be stored to ensure long-term stability?
- Answer: Store at 2–8°C under an inert argon atmosphere to prevent degradation via oxidation or moisture absorption . For laboratory use, aliquot the compound in airtight vials and avoid repeated freeze-thaw cycles. Stability testing under varying pH and temperature conditions is recommended for extended studies .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this compound?
- Answer:
- Continuous Flow Reactors: Improve reaction control and reduce side products by maintaining consistent temperature and pressure .
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd or Ni) to accelerate coupling reactions .
- Solvent Optimization: Polar aprotic solvents like DMF or THF may enhance reaction kinetics .
- Post-Synthetic Purification: Use gradient elution in column chromatography to isolate high-purity fractions .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Answer:
- Cross-Validation: Compare NMR data with computational models (e.g., DFT calculations) to confirm peak assignments .
- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled amines to clarify ambiguous signals .
- Repeat Experiments: Conduct multiple syntheses under identical conditions to identify batch-specific anomalies .
Q. What methodologies assess the compound’s stability under varying experimental conditions?
- Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures and hygroscopicity .
- pH-Dependent Stability Studies: Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC .
- Light Exposure Tests: Use accelerated UV/vis irradiation to simulate long-term storage effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
